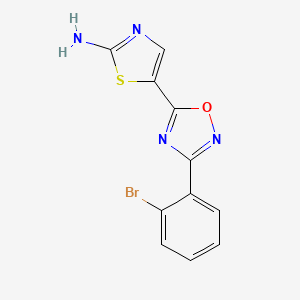

5-(3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl)thiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(3-(2-Bromofenil)-1,2,4-oxadiazol-5-il)tiazol-2-amina es un compuesto heterocíclico que contiene anillos de tiazol y oxadiazol. Este compuesto es de interés debido a sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas, anticancerígenas y neuroprotectoras .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 5-(3-(2-Bromofenil)-1,2,4-oxadiazol-5-il)tiazol-2-amina típicamente implica la formación del anillo de oxadiazol seguida de la introducción de la parte de tiazol. Un método común involucra la ciclización de una hidrazida con un óxido de nitrilo sustituido con bromofenilo para formar el anillo de oxadiazol. Este intermedio luego se hace reaccionar con una tioamida para formar el anillo de tiazol .

Métodos de producción industrial

La síntesis a gran escala probablemente implicaría la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, incluyendo el uso de técnicas de cribado de alto rendimiento para identificar los catalizadores y solventes más eficientes .

Análisis De Reacciones Químicas

Tipos de reacciones

5-(3-(2-Bromofenil)-1,2,4-oxadiazol-5-il)tiazol-2-amina puede sufrir varias reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse para formar sulfóxidos o sulfonas.

Reducción: Las reacciones de reducción pueden convertir el anillo de oxadiazol en una amina.

Sustitución: El átomo de bromo en el anillo de fenilo puede ser sustituido con varios nucleófilos

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.

Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan típicamente.

Sustitución: Los nucleófilos como aminas, tioles o alcóxidos se pueden utilizar en condiciones básicas

Productos principales

Oxidación: Sulfóxidos o sulfonas.

Reducción: Aminas.

Sustitución: Varios derivados fenilo sustituidos

Aplicaciones Científicas De Investigación

5-(3-(2-Bromofenil)-1,2,4-oxadiazol-5-il)tiazol-2-amina tiene varias aplicaciones de investigación científica:

Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.

Biología: Investigado por sus propiedades antimicrobianas contra varias cepas bacterianas y fúngicas.

Medicina: Estudiado por sus posibles efectos anticancerígenos y neuroprotectores.

Mecanismo De Acción

El mecanismo de acción de 5-(3-(2-Bromofenil)-1,2,4-oxadiazol-5-il)tiazol-2-amina involucra su interacción con varios objetivos moleculares:

Objetivos moleculares: El compuesto puede unirse a enzimas y receptores, inhibiendo su actividad.

Vías involucradas: Puede interferir con las vías de señalización celular, lo que lleva a la apoptosis en las células cancerosas o la inhibición del crecimiento microbiano

Comparación Con Compuestos Similares

Compuestos similares

4-(4-Bromofenil)-tiazol-2-amina: Comparte las partes de tiazol y bromofenilo pero carece del anillo de oxadiazol.

5-(2-Bromofenil)tiazol-2-amina: Estructura similar pero sin el anillo de oxadiazol

Actividad Biológica

5-(3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl)thiazol-2-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The compound is characterized by a thiazole moiety and an oxadiazole ring, which are known for their diverse pharmacological properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C11H7BrN4OS

- Molecular Weight: 323.17 g/mol

- CAS Number: 1708401-00-6

The presence of both bromine and nitrogen heterocycles in its structure suggests potential interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity: Compounds containing thiazole and oxadiazole rings have been shown to exhibit significant antimicrobial properties. Studies indicate that derivatives of thiazoles can inhibit bacterial growth by disrupting cell wall synthesis or interfering with protein synthesis pathways .

- Antitumor Activity: Thiazole derivatives have been extensively studied for their anticancer properties. The structural features of this compound may enhance its ability to induce apoptosis in cancer cells through various pathways, including the inhibition of anti-apoptotic proteins like Bcl-2 .

- Enzyme Inhibition: The compound may act as an inhibitor for various enzymes involved in metabolic pathways. For instance, thiazole derivatives have been reported to inhibit carbonic anhydrase, which plays a crucial role in tumor growth and metastasis .

Research Findings and Case Studies

Numerous studies have explored the biological activity of compounds related to this compound. Below are some notable findings:

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Compound A | Antitumor | 1.61 ± 1.92 | |

| Compound B | Antimicrobial | 0.22 - 0.25 | |

| Compound C | Enzyme Inhibition | Not specified |

Case Study: Antitumor Efficacy

In a study examining various thiazole derivatives, it was found that certain compounds exhibited potent antitumor activity against human cancer cell lines with IC50 values significantly lower than conventional chemotherapeutics like doxorubicin. The structure–activity relationship (SAR) indicated that modifications on the thiazole ring could enhance cytotoxic effects .

Case Study: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of thiazole derivatives showed promising results against Staphylococcus aureus and Escherichia coli, suggesting that compounds similar to this compound could be developed as new antibiotics .

Propiedades

Fórmula molecular |

C11H7BrN4OS |

|---|---|

Peso molecular |

323.17 g/mol |

Nombre IUPAC |

5-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine |

InChI |

InChI=1S/C11H7BrN4OS/c12-7-4-2-1-3-6(7)9-15-10(17-16-9)8-5-14-11(13)18-8/h1-5H,(H2,13,14) |

Clave InChI |

MIWIXGXGDZVMSW-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C(=C1)C2=NOC(=N2)C3=CN=C(S3)N)Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.